2-aminoquinoline-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoquinoline-6-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry, corrosion inhibition, and synthetic organic chemistry. The presence of both amino and carboxylic acid functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoquinoline-6-carboxylic acid hydrochloride typically involves the functionalization of quinoline derivatives. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives in the presence of a base. Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or NaHSO4·SiO2 are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-aminoquinoline-6-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as nitro, alkyl, or acyl groups .
Scientific Research Applications
2-aminoquinoline-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used as a corrosion inhibitor for mild steel in acidic environments, enhancing the longevity and durability of metal structures
Mechanism of Action
The mechanism of action of 2-aminoquinoline-6-carboxylic acid hydrochloride varies depending on its application:
Comparison with Similar Compounds
2-aminoquinoline-6-carboxylic acid hydrochloride can be compared with other quinoline derivatives, such as:
2-chloroquinoline-3-carbaldehyde: Known for its use in the synthesis of various bioactive compounds.
4-aminoquinoline: Used as an antimalarial agent, with chloroquine being a well-known example.
Quinoline-8-carboxylic acid: Used in the synthesis of antibacterial and antifungal agents.
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications compared to its analogues.
Properties
CAS No. |
2710723-22-9 |
---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.